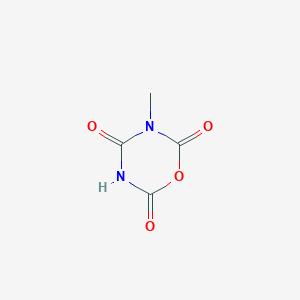
3-Methyl-1,3,5-oxadiazinane-2,4,6-trione
Cat. No. B8556569
M. Wt: 144.09 g/mol
InChI Key: XWNZFIRXODZNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544743
Procedure details


The process described in example 1 is carried out. 15.2 g of benzyl chloride (0.12 mole) are added to the obtained solution of the salt of 3-methyl-1,3,5-oxadiazine-2,4,6-trione. After 3 hours of reaction at a temperature of 60° C., one obtains 19.4 g of 3-methyl-5-benzyl-1,3,5oxadiazine-2,4,6-trione (yield: 83%) which is an asymmetrical disubstituted 1,3,5-oxadiazine trione of the formula (III).


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][N:10]1[C:15](=[O:16])[NH:14][C:13](=[O:17])[O:12][C:11]1=[O:18]>>[CH3:9][N:10]1[C:15](=[O:16])[N:14]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:13](=[O:17])[O:12][C:11]1=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(OC(NC1=O)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 3 hours of reaction at a temperature of 60° C., one
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(OC(N(C1=O)CC1=CC=CC=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.4 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
